benzyl(trimethyl)azanium;methane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(trimethyl)azanium;methane can be synthesized through the reaction of benzyl chloride with trimethylamine in the presence of a base. The reaction typically proceeds as follows:
C6H5CH2Cl+(CH3)3N→C6H5CH2N(CH3)3+Cl−
The resulting benzyltrimethylammonium chloride can then be converted to benzyltrimethylammonium hydroxide by ion exchange with a hydroxide source .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl(trimethyl)azanium;methane undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Dehydration: It is used in base-catalyzed dehydration reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Dehydration: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Benzoic acid derivatives.
Substitution: Benzylic halides.
Dehydration: Alkenes.
Scientific Research Applications
Benzyl(trimethyl)azanium;methane is used in various scientific research applications:
Mechanism of Action
The mechanism of action of benzyl(trimethyl)azanium;methane involves its function as a strong organic base and phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., organic and aqueous) in a reaction mixture, thereby increasing the reaction rate and yield . Its quaternary ammonium structure allows it to interact with and disrupt biological membranes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium hydroxide: Another quaternary ammonium base, but less labile compared to benzyl(trimethyl)azanium;methane.
Benzyltriethylammonium hydroxide: Similar in structure but with ethyl groups instead of methyl groups, making it more labile.
Uniqueness
This compound is unique due to its balance of stability and reactivity, making it a versatile reagent in both laboratory and industrial settings. Its ability to function effectively as a phase-transfer catalyst and strong organic base sets it apart from other quaternary ammonium compounds .
Properties
CAS No. |
68425-74-1 |
---|---|
Molecular Formula |
C22H40N2+2 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium;methane |
InChI |
InChI=1S/2C10H16N.2CH4/c2*1-11(2,3)9-10-7-5-4-6-8-10;;/h2*4-8H,9H2,1-3H3;2*1H4/q2*+1;; |
InChI Key |
KWXJUMNLAQVWCH-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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